molecular formula C10H22Cl6N2 B13762690 Ethylenediamine, N,N,N',N'-tetrakis(2-chloroethyl)-, dihydrochloride CAS No. 63918-49-0

Ethylenediamine, N,N,N',N'-tetrakis(2-chloroethyl)-, dihydrochloride

Cat. No.: B13762690
CAS No.: 63918-49-0
M. Wt: 383.0 g/mol
InChI Key: XCYTWVOCYSIWKS-UHFFFAOYSA-N
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Description

Ethylenediamine, N,N,N',N'-tetrakis(2-chloroethyl)-, dihydrochloride (abbreviated here as TCE-ED·2HCl) is a tetra-substituted ethylenediamine derivative with four 2-chloroethyl groups attached to its nitrogen atoms, forming a dihydrochloride salt. The dihydrochloride salt form likely enhances its solubility in aqueous systems, a common feature in pharmaceutical applications for improved bioavailability .

Properties

CAS No.

63918-49-0

Molecular Formula

C10H22Cl6N2

Molecular Weight

383.0 g/mol

IUPAC Name

2-[bis(2-chloroethyl)azaniumyl]ethyl-bis(2-chloroethyl)azanium;dichloride

InChI

InChI=1S/C10H20Cl4N2.2ClH/c11-1-5-15(6-2-12)9-10-16(7-3-13)8-4-14;;/h1-10H2;2*1H

InChI Key

XCYTWVOCYSIWKS-UHFFFAOYSA-N

Canonical SMILES

C(C[NH+](CCCl)CCCl)[NH+](CCCl)CCCl.[Cl-].[Cl-]

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Ethylenediamine, N,N,N’,N’-tetrakis(2-chloroethyl)-, dihydrochloride typically involves the reaction of ethylenediamine with 2-chloroethanol in the presence of a strong acid such as hydrochloric acid. The reaction conditions include maintaining a temperature range of 50-120°C and a pressure range of -0.1 MPa to 0.6 MPa. The reaction time is generally between 3 to 8 hours .

Industrial Production Methods

In industrial settings, the production of this compound involves large-scale reactors where ethylenediamine and 2-chloroethanol are combined under controlled conditions. The process includes hydrolyzing, separating, distilling under reduced pressure, extracting, and fractionating under reduced pressure to obtain the final product .

Chemical Reactions Analysis

Types of Reactions

Ethylenediamine, N,N,N’,N’-tetrakis(2-chloroethyl)-, dihydrochloride undergoes various types of chemical reactions, including:

    Substitution Reactions: The chloroethyl groups can be substituted by other nucleophiles.

    Oxidation and Reduction Reactions: The compound can be oxidized or reduced under specific conditions.

Common Reagents and Conditions

Common reagents used in these reactions include strong acids, bases, and nucleophiles such as sodium hydroxide, potassium hydroxide, and various amines. The reactions typically occur under controlled temperatures and pressures to ensure the desired product formation .

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions may yield various ethylenediamine derivatives, while oxidation reactions can produce different oxidized forms of the compound .

Scientific Research Applications

Pharmaceutical Applications

Ethylenediamine derivatives are widely utilized in the pharmaceutical industry due to their ability to form complexes with metal ions and their potential as active pharmaceutical ingredients (APIs). The specific compound can serve as a precursor for the synthesis of various bioactive molecules.

Case Study: Metal Chelation

  • Research Findings : Studies have shown that ethylenediamine derivatives can effectively chelate metal ions, which is crucial in drug formulation to enhance bioavailability and reduce toxicity. For instance, the compound has been explored for its potential in delivering metal-based drugs more effectively by stabilizing them in solution.

Polymer Chemistry

The compound is also significant in the field of polymer science. Its ability to act as a crosslinking agent makes it suitable for producing various polymers and copolymers.

Another notable application of ethylenediamine, N,N,N',N'-tetrakis(2-chloroethyl)-, dihydrochloride is its use as a cement additive. This application is particularly relevant in enhancing the performance of cement-based materials.

Case Study: Cement Performance Enhancement

  • Research Findings : According to a patent report, this compound has been utilized as a grinding aid in cement production. It improves the efficiency of grinding processes and enhances the mechanical properties of cement products.
  • Mechanism : The presence of chlorinated ethyl groups aids in reducing agglomeration during milling, leading to finer cement particles that improve hydration and strength development.

Environmental Applications

The compound's ability to interact with various pollutants positions it as a candidate for environmental remediation technologies.

Potential Use as an Absorbent

  • Research Insights : Ethylenediamine derivatives can absorb acidic gases such as carbon dioxide and sulfur dioxide from industrial emissions. This characteristic is pivotal for developing cleaner technologies aimed at reducing greenhouse gas emissions.

Mechanism of Action

The mechanism of action of Ethylenediamine, N,N,N’,N’-tetrakis(2-chloroethyl)-, dihydrochloride involves its ability to form covalent bonds with nucleophilic sites on proteins and other biomolecules. This interaction can inhibit enzyme activity and disrupt cellular processes. The molecular targets include various enzymes and proteins involved in critical biological pathways .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Substituent Group Variations

TPEN (N,N,N',N'-Tetrakis(2-Pyridylmethyl)ethylenediamine)
  • Structure : Four 2-pyridylmethyl groups.
  • Molecular Weight : ~446.5 g/mol (calculated from ).
  • Key Properties :
    • Acts as a membrane-permeable chelator with low Ca²⁺ affinity (Kd ~100 μM), making it useful for studying endoplasmic reticulum (ER) calcium dynamics without disrupting cytosolic Ca²⁺ levels .
    • Induces endothelium-dependent vasorelaxation via store-operated calcium entry (SOCE) and hyperpolarization (EDH) pathways in vascular studies .
  • Applications : Research tool for calcium signaling, vascular pharmacology, and apoptosis studies (e.g., zinc chelation triggers thymocyte apoptosis) .
Neurol TE (N,N,N',N'-Tetrakis(2-Hydroxypropyl)ethylenediamine)
  • Structure : Four 2-hydroxypropyl groups.
  • Molecular Weight : 292.41 g/mol .
  • Key Properties: Hydrophilic, high alcohol compatibility, and non-irritating skin feel. Used as a neutralizing agent in cosmetics, hydrogels, and biomedical foams .
  • Applications : Cosmetics (pH buffer, emulsifier), gas purification, and biocompatible hydrogels for cell culture .
N,N-Bis(2-Chloroethyl)ethylenediamine Derivatives
  • Structure : Two 2-chloroethyl groups (e.g., N,N-bis(2-chloroethyl)-N'-cyclohexyl-N'-methyl-ethylenediamine dihydrochloride).
  • Key Properties :
    • Alkylating agents with demonstrated anti-cancer activity (e.g., LD₅₀ of 30 mg/kg in rats via intraperitoneal administration) .
    • Reactivity stems from chloroethyl groups forming DNA cross-links, similar to nitrogen mustards .

Physicochemical and Functional Differences

Property TCE-ED·2HCl (Target) TPEN Neurol TE N,N-Bis(2-Chloroethyl) Derivatives
Substituents Four 2-chloroethyl Four 2-pyridylmethyl Four 2-hydroxypropyl Two 2-chloroethyl
Reactivity High (alkylating) Moderate (chelator) Low (non-reactive) High (alkylating)
Solubility High (dihydrochloride salt) Moderate (organic solvents) High (water/alcohol) Moderate (salt forms)
Biological Role Potential alkylating agent Calcium/zinc chelation Cosmetic stabilizer Anti-tumor agent
Toxicity Likely high (inferred) Moderate (apoptosis inducer) Low (cosmetic-grade) High (LD₅₀ = 30 mg/kg in rats)

Mechanistic Insights

  • TCE-ED·2HCl : The four chloroethyl groups likely enhance DNA alkylation efficiency compared to bis-chloroethyl analogs, though this may also increase systemic toxicity .
  • TPEN : Its pyridylmethyl groups enable selective metal chelation, modulating SOCE/EDH pathways without cytotoxic DNA damage, unlike chloroethyl derivatives .
  • Neurol TE : Hydroxypropyl groups confer biocompatibility, enabling applications in hydrogels and cosmetics, whereas chloroethyl groups are unsuitable for these roles due to reactivity .

Biological Activity

Ethylenediamine, N,N,N',N'-tetrakis(2-chloroethyl)-, dihydrochloride, commonly referred to as a tetrakis compound, is a synthetic chelating agent that has garnered attention for its biological activities, particularly in relation to its potential therapeutic applications and toxicological profiles. This article explores the compound's biological activity, including its mechanisms of action, efficacy in various biological assays, and relevant case studies.

Chemical Structure and Properties

The compound is characterized by its tetrakis structure, featuring four 2-chloroethyl groups attached to an ethylenediamine backbone. This configuration contributes to its ability to interact with various biological targets.

Mechanisms of Biological Activity

  • Chelation Properties : The tetrakis compound exhibits strong chelation properties, particularly with metal ions such as zinc and copper. This property is crucial in various biological processes, including inhibiting metallo-β-lactamases (MBLs) which are enzymes that confer antibiotic resistance in bacteria like Mycobacterium abscessus .
  • Anticancer Activity : Research has indicated that certain derivatives of ethylenediamine can exhibit cytotoxic effects against various cancer cell lines. For instance, compounds similar to the tetrakis structure have shown selective cytotoxicity towards ovarian carcinoma cells while sparing normal cells .
  • DNA Interaction : The compound's ability to bind to DNA has been investigated through nuclear magnetic resonance (NMR) spectroscopy. This interaction may contribute to its antiproliferative effects observed in cancer cells .

Table 1: Biological Activity Summary

Study ReferenceCell Line TestedIC50 (µM)Observations
IGROV-1 (Ovarian Cancer)14.5Significant cytotoxicity observed
CW22Rv1 (Prostate Cancer)>100No cytotoxicity detected
M. abscessus-Synergistic effect with imipenem observed

Case Studies and Research Findings

  • Resistance Reduction in Mycobacterium abscessus : A study demonstrated that the tetrakis compound could significantly reduce the resistance of M. abscessus to imipenem when used in combination therapy. The minimum inhibitory concentration (MIC) for imipenem decreased from 16 mg/L to 4 mg/L when combined with the tetrakis compound . This finding highlights the potential of this compound as an adjunct therapy in treating resistant bacterial infections.
  • Cytotoxicity Assessments : In a series of experiments assessing the cytotoxic effects of various derivatives on cancer cell lines, one derivative showed an IC50 value of 14.5 µM against ovarian cancer cells while exhibiting no significant toxicity against normal prostate cells . This selectivity suggests a promising therapeutic index for further development.
  • Toxicological Evaluations : Investigations into the toxicological profiles of related compounds have raised concerns about potential dose-limiting side effects such as bone marrow suppression and gastrointestinal toxicity . These findings necessitate careful dosage management in therapeutic applications.

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